(2-{[(4-Methylphenyl)sulfonyl]amino}-1,3-thiazol-4-YL)acetic acid
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Overview
Description
(2-{[(4-Methylphenyl)sulfonyl]amino}-1,3-thiazol-4-YL)acetic acid is a chemical compound with the molecular formula C₁₂H₁₂N₂O₄S₂ It is known for its unique structure, which includes a thiazole ring and a sulfonamide group
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various targets leading to a range of biological responses
Biochemical Pathways
Thiazole derivatives have been known to influence a variety of biochemical pathways due to their diverse biological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[(4-Methylphenyl)sulfonyl]amino}-1,3-thiazol-4-YL)acetic acid typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-amino-1,3-thiazole-4-acetic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-{[(4-Methylphenyl)sulfonyl]amino}-1,3-thiazol-4-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The thiazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
(2-{[(4-Methylphenyl)sulfonyl]amino}-1,3-thiazol-4-YL)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- (2-{[(4-Chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-YL)acetic acid
- (2-{[(4-Nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-YL)acetic acid
- (2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-YL)acetic acid
Uniqueness
(2-{[(4-Methylphenyl)sulfonyl]amino}-1,3-thiazol-4-YL)acetic acid is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effectiveness in various research fields.
Properties
IUPAC Name |
2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S2/c1-8-2-4-10(5-3-8)20(17,18)14-12-13-9(7-19-12)6-11(15)16/h2-5,7H,6H2,1H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKJIFPXBJZYOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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